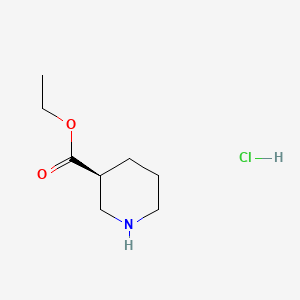

(S)-Ethyl piperidine-3-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (3S)-piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEGLOKZSLNARG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662883 | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115655-08-8 | |

| Record name | Ethyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Ethyl Piperidine-3-carboxylate Hydrochloride: A Comprehensive Technical Guide

Introduction

(S)-Ethyl piperidine-3-carboxylate hydrochloride, also known by its synonym (S)-Ethyl nipecotate hydrochloride, is a chiral piperidine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] The piperidine ring is a fundamental heterocyclic scaffold present in numerous biologically active compounds and approved drugs.[3][4] This guide provides an in-depth technical overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, analytical characterization, applications, and handling protocols. Its value lies in its function as a versatile chiral building block, enabling the stereospecific synthesis of complex target molecules.[2]

Chemical Identity and Physicochemical Properties

The precise identification and understanding of a compound's properties are foundational to its effective application in research and development.

Core Identification

-

Chemical Name: this compound

-

Synonyms: (S)-Ethyl nipecotate hydrochloride, Ethyl (3S)-piperidine-3-carboxylate hydrochloride[5]

-

CAS Number: While the free base form, (S)-Ethyl piperidine-3-carboxylate, has the CAS number 37675-18-6, the hydrochloride salt is identified by CAS numbers such as 4842-86-8 and 115655-08-8.[6][7] It is crucial for researchers to verify the specific salt form they are acquiring.

-

Molecular Structure:

-

Free Base ((S)-Ethyl piperidine-3-carboxylate):

-

SMILES: CCOC(=O)[C@H]1CCCNC1

-

InChI: 1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1

-

-

Hydrochloride Salt:

-

SMILES: O=C([C@@H]1CNCCC1)OCC.[H]Cl[7]

-

-

Physicochemical Data Summary

The properties of the free base and its hydrochloride salt differ, particularly in terms of melting point and solubility. The following table summarizes key quantitative data for the more commonly supplied free base form.

| Property | Value | Source(s) |

| Molecular Formula | C8H15NO2 (Free Base) C8H16ClNO2 (HCl Salt) | [7] |

| Molecular Weight | 157.21 g/mol (Free Base) 193.67 g/mol (HCl Salt) | [7] |

| Appearance | Colorless to yellow clear liquid (Free Base) | [2] |

| Density | ~1.043 g/mL at 25 °C (Free Base) | [2] |

| Boiling Point | 102-104 °C at 7 mmHg | [8][9] |

| Refractive Index | n20/D ~1.471 | |

| Melting Point (HCl Salt) | 100-102 °C | [10] |

| Flash Point | 76.7 °C (170.1 °F) (Free Base) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [8][11] |

Synthesis and Purification

The enantioselective synthesis of (S)-Ethyl piperidine-3-carboxylate is critical to its utility. While numerous synthetic strategies exist for piperidine derivatives, a common conceptual approach involves the reduction of a pyridine precursor followed by resolution or asymmetric synthesis.

General Synthetic Workflow

A prevalent method for producing piperidine derivatives involves the hydrogenation of the corresponding pyridine ring. For chiral compounds like (S)-Ethyl piperidine-3-carboxylate, this often requires an asymmetric synthesis approach or a classical resolution of a racemic mixture.

Caption: Role of the title compound as a starting material in API synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the ethyl group (triplet and quartet), and complex multiplets for the piperidine ring protons. |

| ¹³C NMR | Confirms the carbon framework. | Resonances for the carbonyl carbon, carbons of the ethyl group, and distinct signals for the piperidine ring carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the mass of the protonated free base [M+H]⁺. |

| Chiral HPLC | Enantiomeric purity determination. | Separation of the (S) and (R) enantiomers, allowing for the quantification of enantiomeric excess (e.e.). |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorptions for the N-H bond (of the ammonium salt), C=O stretch of the ester, and C-O bonds. |

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

-

GHS Classification: The compound is classified as causing serious eye damage and may cause skin and respiratory irritation. [9]* Signal Word: Danger * Hazard Statements: H318 (Causes serious eye damage). H315, H319, H335 may also apply depending on the supplier. [9]* Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [5]

Storage and Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [12]2. Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [12][13]3. Storage Conditions: Store the container tightly sealed in a cool, dry place. [13][14]For the hydrochloride salt, storage at room temperature is generally acceptable. [2][10]For the free base, which is a liquid, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C may be recommended to prevent degradation. [15]4. Spill Management: In case of a spill, absorb the material with an inert substance (e.g., sand or vermiculite) and collect it in a sealed container for proper disposal. [12][13]Avoid generating dust or aerosols. [12]5. Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- Vertex AI Search. (S)

- Sigma-Aldrich. (S)

- Sigma-Aldrich. Safety Information for (S)

- Chem-Impex. (S)

- BLD Pharm.

- PubMed Central (PMC).

- Echemi. Buy (S)

- ChemicalBook.

- ChemicalBook.

- LabSolutions.

- ChemicalBook.

- Apollo Scientific.

- Oakwood Chemical.

- ChemicalBook.

- ChemScene. Ethyl (S)

- BioCrick.

- ACG Publications.

- ECHEMI.

- Sigma-Aldrich.

- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

- ChemAnalyst.

- Royal Society of Chemistry. Piperidines ESI-revised3.

Sources

- 1. hurawalhi.com [hurawalhi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. echemi.com [echemi.com]

- 6. Ethyl piperidine-3-carboxylate hydrochloride | 4842-86-8 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]

- 9. Ethyl nipecotate 96 5006-62-2 [sigmaaldrich.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 15. Ethyl nipecotate CAS#: 5006-62-2 [amp.chemicalbook.com]

(S)-Ethyl piperidine-3-carboxylate hydrochloride molecular weight

An In-Depth Technical Guide to (S)-Ethyl Piperidine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As the hydrochloride salt of the ethyl ester of (S)-nipecotic acid, this compound provides a stereochemically defined piperidine scaffold, a privileged structure in numerous biologically active molecules. Its utility stems from the precise three-dimensional orientation of its functional groups, which is critical for specific interactions with biological targets. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's fundamental properties, providing validated protocols for its synthesis and characterization, and exploring its significant applications as a key intermediate in the synthesis of novel therapeutics.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. This section details the chemical identity and key physical data for (S)-Ethyl piperidine-3-carboxylate and its hydrochloride salt.

Chemical Identity

-

IUPAC Name: ethyl (3S)-piperidine-3-carboxylate hydrochloride

-

Synonyms: (S)-Ethyl nipecotate hydrochloride, (S)-3-Piperidinecarboxylic acid ethyl ester hydrochloride

-

Chemical Structure (Hydrochloride):

(Note: Image is a representative structure for visualization purposes.)

(Note: Image is a representative structure for visualization purposes.)

Molecular Weight Calculation

The molecular weight of the hydrochloride salt is the sum of the molecular weight of the free base and hydrogen chloride.

-

Hydrogen Chloride (HCl): 36.46 g/mol

-

This compound (C₈H₁₆ClNO₂): 157.21 + 36.46 = 193.67 g/mol

Physicochemical Data

The following table summarizes key properties. Data for the free base is often reported in literature and is provided for context, as the initial isolation step may involve handling the non-salt form.

| Property | (S)-Ethyl piperidine-3-carboxylate (Free Base) | (S)-Ethyl piperidine-3-carboxylate HCl (Salt) | Source(s) |

| CAS Number | 37675-18-6 | 4842-86-8 (unspecified stereo), N/A for (S) | [3] |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | White to off-white solid | [4] |

| Density | ~1.043 g/mL at 25 °C | Data not available | |

| Boiling Point | 102-104 °C at 7 mmHg | Not applicable (decomposes) | [5] |

| Melting Point | Not applicable | Data not available (typical for chiral salts) | |

| Refractive Index (n20/D) | ~1.471 | Not applicable | |

| Storage Temperature | Room Temperature / Refrigerated | Refrigerated (0-10°C), under inert gas | [2] |

Synthesis, Resolution, and Salt Formation

The synthesis of enantiomerically pure this compound is most commonly achieved via the chiral resolution of a racemic mixture, followed by salt formation. This approach is often more cost-effective for large-scale production than asymmetric synthesis.

Strategic Rationale

The core of the synthesis is the separation of the racemic ethyl nipecotate. This is achieved by forming diastereomeric salts with a chiral resolving agent. D-tartaric acid is an excellent choice because it is readily available in high purity, inexpensive, and forms crystalline salts with the piperidine nitrogen, allowing for efficient separation based on differential solubility. Once the desired diastereomeric salt is isolated, the chiral amine is liberated by basification, extracted, and finally converted to the stable hydrochloride salt.

Detailed Experimental Protocols

Protocol 2.2.1: Chiral Resolution of (±)-Ethyl Nipecotate

-

Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq.) and D-tartaric acid (1.0 eq.) in 95% ethanol (approx. 15-20 mL per gram of tartaric acid) with heating until a clear solution is obtained[5].

-

Causality: The use of a protic solvent like ethanol facilitates the acid-base reaction to form the diastereomeric tartrate salts. Heating ensures complete dissolution.

-

-

Selective Crystallization: Allow the solution to cool slowly to room temperature. The (S)-ethyl piperidine-3-carboxylate-D-tartrate salt is less soluble and will preferentially crystallize.

-

Insight: The rate of cooling is critical. Slow cooling promotes the formation of well-defined, pure crystals, minimizing the inclusion of the more soluble (R)-enantiomer salt.

-

-

Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold 95% ethanol to remove residual mother liquor.

-

Recrystallization (Optional): To enhance enantiomeric purity, the isolated tartrate salt can be recrystallized from a fresh portion of hot 95% ethanol[5].

Protocol 2.2.2: Liberation of the Free Base

-

Dissolution: Dissolve the isolated tartrate salt in water (approx. 8-10 mL per gram of salt). Cool the solution to 0-5 °C in an ice bath.

-

Basification: Slowly add a 3M sodium hydroxide (NaOH) solution dropwise while stirring, monitoring the pH. Adjust the pH to >10.

-

Causality: The strong base deprotonates the piperidinium nitrogen of the tartrate salt, liberating the free amine (free base), which is less soluble in aqueous solution. Keeping the solution cold minimizes potential ester hydrolysis.

-

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield (S)-Ethyl piperidine-3-carboxylate as an oil.

Protocol 2.2.3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base oil in a minimal amount of a dry, non-protic solvent like diethyl ether or isopropyl alcohol.

-

Acidification: Cool the solution to 0-5 °C. Slowly bubble dry HCl gas through the solution or add a solution of HCl in isopropanol dropwise with vigorous stirring.

-

Causality: Using a non-aqueous solvent is critical to prevent hydrolysis of the ethyl ester. The hydrochloride salt is insoluble in these solvents and will precipitate upon formation.

-

-

Precipitation and Isolation: The white hydrochloride salt will precipitate out of the solution. Continue stirring in the cold for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis and Purification Workflow

Sources

- 1. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 4. CAS 25137-01-3: (-)-Ethyl nipecotate | CymitQuimica [cymitquimica.com]

- 5. Ethyl (3S)-piperidine-3-carboxylate | 37675-18-6 [chemicalbook.com]

Technical Guide to the Physical Properties of (S)-Ethyl Nipecotate Hydrochloride

Abstract

(S)-Ethyl nipecotate hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical research and development, primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for ensuring purity, optimizing reaction conditions, developing stable formulations, and meeting regulatory standards. This technical guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of (S)-Ethyl nipecotate hydrochloride. It details the experimental methodologies for their determination, explains the scientific rationale behind these techniques, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction

(S)-Ethyl nipecotate, the ethyl ester of (S)-nipecotic acid, is a crucial chiral building block. Its hydrochloride salt form is often preferred in synthesis and formulation due to its enhanced stability and crystallinity compared to the free base. The stereochemistry at the C3 position of the piperidine ring is critical for the biological activity of many target molecules, making the accurate characterization of this specific enantiomer essential.

The physical properties of a pharmaceutical intermediate like (S)-Ethyl nipecotate hydrochloride dictate its behavior throughout the drug development pipeline. For instance:

-

Melting Point serves as a crucial indicator of purity and identity.

-

Solubility profiles in various solvents are fundamental for designing synthetic routes and developing viable formulations.

-

Optical Rotation confirms the enantiomeric purity, a critical quality attribute for chiral drugs.

-

Spectroscopic Data provides an unambiguous structural fingerprint, confirming chemical identity and detecting impurities.

This guide serves as a comprehensive resource, consolidating key physical data and outlining the standard, validated protocols for their measurement, thereby empowering researchers to handle, analyze, and utilize this compound with confidence and precision.

Chemical and Structural Identity

Before delving into its physical properties, it is essential to establish the fundamental chemical identity of the compound.

-

Chemical Name: (S)-Ethyl piperidine-3-carboxylate hydrochloride

-

Synonyms: (S)-Ethyl nipecotate HCl

-

CAS Number: 37675-18-6

-

Molecular Formula: C₈H₁₅NO₂·HCl[1]

-

Molecular Weight: 193.67 g/mol (Calculated from formula)

Chemical Structure:

Physicochemical Properties

This section details the key macroscopic physical properties of (S)-Ethyl nipecotate hydrochloride. The causality behind the choice of experimental methods is explained to provide field-proven context.

Appearance

(S)-Ethyl nipecotate hydrochloride is typically a white to off-white crystalline solid or powder. Visual inspection is the first, simplest analytical step. Any deviation from a white, crystalline appearance (e.g., discoloration to yellow or brown, clumpy or oily texture) can be an early indicator of impurity, degradation, or improper storage.

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range.[2] Therefore, melting point determination is a robust, time-tested method for assessing purity. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[2]

Typical Melting Point Range: Data for the hydrochloride salt is less commonly published than for the free base or other salts. However, related salts like the L-tartrate provide an indication of its solid nature. For the racemate free base, a melting point of 165-167 °C has been reported, though this is for the free acid form, not the ethyl ester.[3][4][5] Researchers should determine the melting point for each new batch as a primary quality control check.

Experimental Protocol: Capillary Melting Point Determination

This method is the pharmacopeial standard for its simplicity and accuracy.[6]

Rationale: The capillary method ensures uniform and controlled heating of a small, tightly packed sample, allowing for precise observation of the melting transition.[6][7] A slow heating rate near the expected melting point is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[8]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If granular, gently pulverize using a mortar and pestle.[7][8]

-

Loading: Invert a capillary tube (closed at one end) and press the open end into the sample powder several times.[8]

-

Packing: Tap the bottom of the tube on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the closed end. The final packed height should be 2-3 mm.[8]

-

Measurement (Initial): Place the capillary into the heating block of a melting point apparatus. Heat rapidly to determine an approximate melting range. Allow the apparatus to cool.[2][8]

-

Measurement (Accurate): Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[8]

-

Observation: Decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Profile

Understanding the solubility of (S)-Ethyl nipecotate hydrochloride is critical for its use in synthesis (solvent selection) and for preclinical formulation development. As a hydrochloride salt, it is expected to have good solubility in polar protic solvents.

Rationale: Testing solubility in a range of solvents with varying polarities provides a comprehensive profile. Water is key for physiological relevance, alcohols like ethanol are common in synthesis and formulation, and aprotic solvents like DMSO are used for stock solutions in biological screening. The racemic free base is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4][5][9]

Experimental Protocol: Qualitative Solubility Determination

Step-by-Step Methodology:

-

Preparation: Add approximately 10 mg of the compound to a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., Water, Ethanol, Methanol, DMSO, Chloroform) to the test tube.

-

Mixing: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

-

Classification:

-

Very Soluble: No solid remains.

-

Freely Soluble: Dissolves quickly.

-

Soluble: Dissolves completely upon agitation.

-

Slightly Soluble: A portion of the solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the results for each solvent tested.

Optical Rotation

Optical rotation is the most direct measure of a compound's chiral nature and is essential for confirming the stereochemical identity and enantiomeric purity of (S)-Ethyl nipecotate hydrochloride. Chiral molecules rotate the plane of polarized light.[10][11] The direction and magnitude of this rotation are characteristic physical properties.

Rationale: The specific rotation, [α], is a standardized value that accounts for experimental variables like concentration, path length, temperature, and the wavelength of light used.[10][12] It is defined as the observed rotation when light is passed through a 1 dm (10 cm) path length of a solution with a concentration of 1 g/mL.[10][11] Enantiomers rotate light to an equal degree but in opposite directions (e.g., (+) vs. (-)).[10]

Experimental Protocol: Specific Rotation Measurement

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of methanol) in a volumetric flask. Calculate the concentration (c) in g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter by measuring the rotation of a blank (the pure solvent in the sample cell). The reading should be zero.

-

Sample Measurement: Rinse and fill the polarimeter sample cell (typically with a path length, l, of 1 dm) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α) in degrees. The measurement is typically performed at 20-25°C using the sodium D-line (589 nm).[13]

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = (100 × α) / (l × c) Where:

-

[α] is the specific rotation.

-

T is the temperature in °C.

-

λ is the wavelength of light (e.g., D for sodium D-line).

-

α is the observed rotation.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/100 mL.

-

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, serving as a definitive fingerprint for identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of an organic molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential.

Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environments. For a hydrochloride salt, protonation of the piperidine nitrogen will influence the chemical shifts of adjacent protons and carbons, which can be a key diagnostic feature.

Experimental Protocol: NMR Sample Preparation and Analysis

Rationale for Solvent Choice: A deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[14][15] The choice of solvent depends on the compound's solubility. For hydrochloride salts, D₂O or DMSO-d₆ are often excellent choices.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (S)-Ethyl nipecotate hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[14][16]

-

Mixing: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents distortion of the magnetic field and improves spectral quality.[14][15]

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra. For CDCl₃, the residual solvent peak is at 7.26 ppm. For D₂O, it is typically around 4.79 ppm. Tetramethylsilane (TMS) can also be added as an internal standard (0 ppm).

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and complex multiplets for the piperidine ring protons. The proton on the nitrogen (N-H) may be broadened or exchange with D₂O.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five distinct carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Rationale: Each functional group absorbs infrared radiation at a characteristic frequency. This allows for the rapid confirmation of key structural components like the C=O of the ester, the N-H bond of the ammonium salt, and C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Rationale: ATR is a modern, rapid technique that requires minimal sample preparation. The solid sample is pressed directly against a crystal (e.g., diamond), and the IR spectrum is collected from the surface.

Step-by-Step Methodology:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected IR Absorptions:

-

~3000-2700 cm⁻¹: Broad absorption due to the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).

-

~2950 cm⁻¹: C-H stretching (alkane).

-

~1730 cm⁻¹: Strong C=O stretching from the ester functional group.

-

~1200 cm⁻¹: C-O stretching from the ester.

Data Summary & Visualization

Summary of Physical Properties

| Property | Typical Value/Observation | Significance |

| Appearance | White to off-white crystalline solid | Indicator of purity and stability |

| Melting Point | Batch-specific; sharp range indicates high purity | Identity and purity assessment[2] |

| Solubility | Soluble in water, methanol, ethanol, DMSO | Critical for synthesis and formulation |

| Specific Rotation | [α]ᵀλ, value specific to (S)-enantiomer | Confirms stereochemical identity and purity[10] |

Workflow Visualizations

The following diagrams illustrate the logical workflows for characterizing a new batch of (S)-Ethyl nipecotate hydrochloride.

Caption: General workflow for the physical characterization of a new batch.

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The physical properties of (S)-Ethyl nipecotate hydrochloride are critical quality attributes that provide definitive information on its identity, purity, and suitability for use in pharmaceutical manufacturing. The methodologies outlined in this guide—from melting point and solubility assessments to specific rotation and comprehensive spectroscopic analysis—represent the industry-standard approach for robust characterization. Adherence to these protocols ensures that researchers and developers can proceed with confidence, knowing that their starting material meets the stringent quality standards required for the synthesis of safe and effective medicines.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- SSERC. (n.d.).

- Chemistry Steps. (n.d.).

- Stanford Research Systems. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 6.

- World Health Organization. (n.d.). 1.

- Wikipedia. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- Master Organic Chemistry. (2017, February 7).

- Rudolph Research Analytical. (n.d.).

- University of Durham. (n.d.). How to make an NMR sample.

- BioCrick. (n.d.).

- ChemicalBook. (2025, March 18).

- ECHEMI. (n.d.).

- ResearchGate. (2025, August 10). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients.

- Krackeler Scientific, Inc. (n.d.).

- Sigma-Aldrich. (n.d.).

- Iowa State University. (n.d.).

- University of Minnesota. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- ECHEMI. (n.d.).

- PubMed. (2008, August 20). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs.

- Thermo Fisher Scientific. (n.d.).

- PubChem. (n.d.). Ethyl (R)

- Otto Chemie Pvt. Ltd. (n.d.). (S)

- Royal Society of Chemistry. (2015). Thermoresponsive Dual Emission Nanosensor Based on Quantum Dots and Dye Labeled Poly(N-isopropylacrylamide)

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Santa Cruz Biotechnology. (n.d.). (R)

- ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)

- Saimak Laboratories. (n.d.). Ethyl Nipecotate (3-piperidinecarboxylicacid ethyl ester).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Ethyl nipecotate CAS#: 5006-62-2 [m.chemicalbook.com]

- 4. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]

- 5. Ethyl nipecotate CAS#: 5006-62-2 [amp.chemicalbook.com]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. digicollections.net [digicollections.net]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Solubility of (S)-Ethyl piperidine-3-carboxylate hydrochloride in Organic Solvents

Abstract

(S)-Ethyl piperidine-3-carboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents, including DPP-4 inhibitors and serotonin-noradrenaline reuptake inhibitors[1][2][3]. The successful execution of synthesis, purification, and formulation processes involving this compound is critically dependent on a thorough understanding of its solubility characteristics. As a hydrochloride salt, its solubility profile is markedly different from its free base form, exhibiting increased polarity and a preference for more polar solvent systems. This guide provides a comprehensive analysis of the factors governing its solubility, a predicted qualitative solubility profile across a range of common organic solvents, and a detailed, field-proven experimental protocol for precise quantitative solubility determination.

Introduction: The Strategic Importance of a Chiral Intermediate

(S)-Ethyl piperidine-3-carboxylate, in its hydrochloride salt form (CAS No: 4842-86-8), is a heterocyclic compound valued for its specific stereochemistry, which is crucial for achieving desired biological activity in drug candidates[4][5]. The piperidine scaffold is prevalent in a large number of active pharmaceuticals, and introducing chirality can significantly enhance biological activity, selectivity, and pharmacokinetic properties[5][6].

The conversion of the parent ester to its hydrochloride salt is a common strategy in drug development to improve properties such as stability and aqueous solubility[7]. However, this conversion profoundly impacts its solubility in organic media, a critical parameter for chemists designing reaction conditions, crystallization protocols, and formulations. This guide serves to demystify these characteristics for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior.

| Property | Value | Source(s) |

| Chemical Name | Ethyl piperidine-3-carboxylate hydrochloride | [8] |

| Synonyms | Ethyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid ethyl ester hydrochloride | [8] |

| CAS Number | 4842-86-8 | [8][9][10] |

| Molecular Formula | C₈H₁₆ClNO₂ | [8] |

| Molecular Weight | 193.67 g/mol | [8] |

| Appearance | White to light yellow solid/crystalline powder | [11] |

| Melting Point | 100-102 °C | [8][10] |

The Science of Solubility: A Mechanistic Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a salt like this compound, the dissolution process involves overcoming the significant crystal lattice energy of the ionic solid and establishing favorable interactions with the solvent molecules.

Key Influencing Factors:

-

Polarity and Dielectric Constant: The hydrochloride salt is highly polar. Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the piperidinium cation and the chloride anion, facilitating the dissolution of the crystal lattice.

-

Hydrogen Bonding: The piperidinium cation is a hydrogen bond donor (N-H⁺), and the carboxylate ester group contains hydrogen bond acceptors (C=O). Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions and typically higher solubility. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

-

Common Ion Effect: In solvents containing chloride ions, the solubility of the hydrochloride salt can be suppressed. While less common in organic synthesis, this principle is crucial in mixed-solvent systems or when other chloride-containing reagents are present[12].

The conversion from the free base to the hydrochloride salt introduces an ionic character. This fundamentally shifts its solubility profile away from nonpolar organic solvents and towards more polar media.

Logical Relationship: Factors Influencing Solubility

Sources

- 1. Ethyl (3S)-piperidine-3-carboxylate | 37675-18-6 [chemicalbook.com]

- 2. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-Ethylpiperidin-3-Carboxylat 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. acgpubs.org [acgpubs.org]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Piperidine carboxylic acid ethyl ester hydrochloride | 4842-86-8 [buyersguidechem.com]

- 9. Ethyl piperidine-3-carboxylate hydrochloride | 4842-86-8 [chemicalbook.com]

- 10. labsolu.ca [labsolu.ca]

- 11. echemi.com [echemi.com]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Therapeutics: An In-Depth Technical Guide to (S)-Ethyl Piperidine-3-carboxylate Hydrochloride

Abstract

(S)-Ethyl piperidine-3-carboxylate hydrochloride stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined piperidine framework is a recurring motif in a multitude of pharmacologically active agents, underscoring its significance for researchers, scientists, and drug development professionals. This comprehensive technical guide provides an in-depth exploration of the compound's structure, stereochemistry, synthesis, and analytical characterization. Furthermore, it delves into the practical applications of this versatile intermediate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in a precise three-dimensional orientation[1]. The introduction of a chiral center, as seen in (S)-Ethyl piperidine-3-carboxylate, unlocks the door to stereospecific interactions with biological targets, a critical aspect of modern drug design aimed at enhancing potency and reducing off-target effects. This guide will serve as a technical resource for professionals leveraging this high-value intermediate in their research and development pipelines.

Molecular Structure and Stereochemical Integrity

This compound is the hydrochloride salt of the (S)-enantiomer of ethyl nipecotate. The molecule's core is a six-membered saturated heterocycle containing a nitrogen atom. An ethyl carboxylate group is attached to the third carbon of the piperidine ring, which is the stereogenic center.

Structural Elucidation

The definitive structure of the molecule is presented below:

-

Chemical Formula: C₈H₁₆ClNO₂

-

Molecular Weight: 193.67 g/mol

-

IUPAC Name: this compound

-

CAS Number: 115655-08-8

Unraveling the Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules

The "S" designation at the C3 position is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents attached to the chiral carbon are ranked based on their atomic number. For the C3 carbon of ethyl piperidine-3-carboxylate, the priority assignment is as follows:

-

-NH- (within the ring): The nitrogen atom has a higher atomic number than the carbon atoms.

-

-C(=O)O- (carboxylate group): This carbon is bonded to two oxygen atoms.

-

-CH₂- (C2 of the ring): This is a carbon atom bonded to other carbons and hydrogens.

-

-H (not explicitly shown): The hydrogen atom has the lowest atomic number.

With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, hence the "(S)" designation. The stereochemical purity of this building block is paramount, as the biological activity of its derivatives often resides in a single enantiomer.

Synthesis of this compound: A Two-Act Play

The industrial and laboratory-scale synthesis of this compound is a fascinating process that hinges on two key stages: the formation of the racemic piperidine ring system followed by the elegant separation of the desired enantiomer.

Act I: The Formation of Racemic Ethyl Piperidine-3-carboxylate

The most prevalent and robust method for synthesizing the racemic precursor is the catalytic hydrogenation of ethyl nicotinate. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Experimental Protocol: Synthesis of Racemic Ethyl Piperidine-3-carboxylate

This protocol is adapted from established industrial processes and academic literature, providing a reliable method for producing the racemic intermediate[2].

-

Materials:

-

Ethyl nicotinate

-

Ethanol (absolute)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

-

Procedure:

-

In a high-pressure autoclave, prepare a solution of ethyl nicotinate in absolute ethanol (e.g., a 0.5 M solution).

-

Carefully add 5% Pd/C catalyst to the solution. The catalyst loading is typically around 1-5 mol% relative to the ethyl nicotinate.

-

Seal the autoclave and purge the system with nitrogen gas to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Commence stirring and heat the reaction mixture to a temperature between 25-50°C.

-

Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 24 hours.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Purge the system with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield racemic ethyl piperidine-3-carboxylate as an oil. The crude product can be purified by vacuum distillation if necessary.

-

Causality in Experimental Choices:

-

Catalyst: Palladium on carbon is the catalyst of choice due to its high activity and selectivity for pyridine ring hydrogenation.

-

Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.

-

Pressure and Temperature: The chosen conditions are a balance between achieving a reasonable reaction rate and ensuring the safety of the high-pressure operation.

Sources

commercial suppliers of (S)-Ethyl piperidine-3-carboxylate hydrochloride

An In-Depth Technical Guide to Commercial Suppliers of (S)-Ethyl piperidine-3-carboxylate hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the commercial landscape for this compound, a critical chiral building block in modern pharmaceutical synthesis. Our focus extends beyond a mere listing of suppliers to offer a deeper, field-tested perspective on supplier selection, quality assessment, and practical application. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors who require high-purity, reliable sources of this key intermediate.

Introduction: The Strategic Importance of this compound

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The specific (S)-enantiomer is often the biologically active form, making enantiopurity a critical quality attribute for its use in the synthesis of targeted therapeutics, including kinase inhibitors, GPCR modulators, and other complex molecular architectures.

The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to a variety of reaction conditions. Given its role as a foundational starting material, the selection of a high-quality commercial source is a decision that directly impacts downstream success, from reaction yield and purity to the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

Commercial Supplier Landscape: A Comparative Analysis

The procurement of this compound necessitates a thorough evaluation of potential suppliers. Key differentiators include not only price but also purity, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and lead times. Below is a comparative table of prominent suppliers.

| Supplier | Product Number | Purity Specification | Available Quantities | Link |

| Sigma-Aldrich (Merck) | 639836 | ≥97.0% | 1g, 5g, 25g | Link |

| Combi-Blocks | OR-4952 | 97% | 1g, 5g, 10g, 25g | Link |

| BLDpharm | BD139989 | 97% | 1g, 5g, 25g, 100g | Link |

| AstaTech | 28838 | 97% | 1g, 5g, 25g | Link |

| Carbosynth | FE32128 | Not specified | 1g, 5g, 10g, 25g | Link |

| Fluorochem | 032128 | Not specified | 1g, 5g, 10g, 25g | Link |

| Anvia Chemicals | ANV287775-15-9 | 97% | 1g, 5g, 10g, 25g, 50g, 100g | Link |

| Key Organics | 78564 | Not specified | 1g, 5g | Link |

Note: Purity levels and available quantities are subject to change. Always verify with the supplier for the most current information.

Quality Assessment and Supplier Vetting: A Scientist's Perspective

The listed purity of "≥97%" is a common specification, but the nature of the remaining 3% is critically important. A robust quality assessment protocol should be a standard operating procedure upon receiving any new batch of starting material.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA is the first line of defense in quality control. Do not accept a material without one. Key parameters to scrutinize include:

-

Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the expected structure.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard. The CoA should specify the method (column, mobile phase, detection wavelength) and provide the chromatogram. Pay attention to the number and area of impurity peaks.

-

Enantiomeric Purity (Chiral HPLC): For a chiral molecule like this, enantiomeric excess (e.e.) is a critical parameter that may not always be included in a standard CoA. If your synthesis is stereospecific, request chiral HPLC data or perform the analysis in-house.

-

Residual Solvents: Gas Chromatography (GC) is typically used to quantify residual solvents from the manufacturing process. High levels of certain solvents can be detrimental to subsequent reactions.

-

Water Content: Determined by Karl Fischer titration, excessive water can interfere with moisture-sensitive reagents.

In-House Verification Workflow

Trust but verify. It is prudent to perform a minimal set of in-house tests to confirm the identity and purity of the received material.

Caption: In-house quality control workflow for incoming starting materials.

Experimental Protocol: N-Boc Protection of this compound

A common first step in utilizing this building block is the protection of the secondary amine, typically with a tert-butyloxycarbonyl (Boc) group. This enhances solubility in organic solvents and prevents unwanted side reactions.

Materials and Reagents

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolution: Suspend the starting material in DCM (or THF) at a concentration of approximately 0.1-0.2 M.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2-2.5 eq) dropwise. The addition of the base deprotonates the hydrochloride salt and the secondary amine, facilitating the reaction. Stir for 10-15 minutes.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Caption: Workflow for N-Boc protection of (S)-Ethyl piperidine-3-carboxylate.

Conclusion

The successful integration of this compound into a synthetic workflow is contingent upon the selection of a reliable commercial partner and the implementation of rigorous in-house quality control measures. While many suppliers offer this product, a deeper investigation into the provided analytical data and a commitment to independent verification are paramount. The protocols and insights provided in this guide are intended to equip the discerning scientist with the tools necessary to make informed decisions, ensuring the integrity and reproducibility of their research and development efforts.

References

-

Anvia Chemicals. this compound Product Page. [Link]

role of (S)-Ethyl piperidine-3-carboxylate hydrochloride in medicinal chemistry

A Technical Guide to (S)-Ethyl piperidine-3-carboxylate Hydrochloride: A Chiral Scaffold in Modern Drug Discovery

Executive Summary: The piperidine ring is a foundational structural motif in medicinal chemistry, present in a multitude of approved pharmaceuticals. The introduction of a chiral center into this scaffold significantly enhances its utility, allowing for precise three-dimensional interactions with biological targets. This compound, also known as (S)-Ethyl nipecotate hydrochloride, has emerged as a premier chiral building block for this purpose. Its defined stereochemistry and versatile functional groups—a secondary amine and an ethyl ester—provide a robust platform for constructing complex, enantiomerically pure drug candidates. This technical guide offers an in-depth analysis of its physicochemical properties, synthetic versatility, and strategic application in the development of novel therapeutics, providing researchers and drug development professionals with a comprehensive resource on this pivotal molecule.

The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is a privileged scaffold in drug design, valued for its favorable metabolic stability and ability to serve as a conformational anchor.[1] When chirality is introduced, the therapeutic potential of the piperidine scaffold is greatly amplified. The specific three-dimensional arrangement of substituents on a chiral piperidine ring is critical, as it governs the molecule's binding affinity and selectivity for its biological target.[2][3]

Employing a single, active enantiomer can lead to significant advantages in drug development:

-

Enhanced Potency and Selectivity: One enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.[1] Isolating the active enantiomer can lead to a more potent and selective drug.[2][3][4]

-

Improved Pharmacokinetics: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

-

Reduced Toxicity: Eliminating an inactive or toxic enantiomer can result in a safer drug with a better therapeutic index.[4]

This compound serves as a critical starting material that instills this vital chirality early in the synthetic process, making it an invaluable tool for medicinal chemists.[5][6]

Caption: Core structure and key functional features.

Physicochemical Profile and Handling

Understanding the physical and chemical properties of (S)-Ethyl piperidine-3-carboxylate and its hydrochloride salt is essential for its effective use in synthesis. The free base is typically a colorless to yellow liquid, while the hydrochloride salt is a solid, which can be advantageous for handling and stability.[5][7]

| Property | (S)-Ethyl piperidine-3-carboxylate (Free Base) | (S)-Ethyl piperidine-3-carboxylate HCl |

| Synonyms | (S)-Ethyl nipecotate, (S)-(+)-Nipecotic Acid Ethyl Ester | |

| CAS Number | 37675-18-6[5] | N/A |

| Molecular Formula | C₈H₁₅NO₂[5] | C₈H₁₆ClNO₂ |

| Molecular Weight | 157.21 g/mol [5] | 193.68 g/mol |

| Appearance | Colorless to yellow clear liquid[5] | White to off-white solid |

| Density | ~1.043 g/mL at 25 °C[5] | N/A |

| Melting Point | N/A | ~156 °C (as D-tartrate salt)[8] |

Safety and Handling: Aggregated GHS data indicates that the compound may cause skin irritation and serious eye damage.[9] Standard laboratory precautions, including the use of eye shields and gloves, should be employed.[10] Store in a dry, well-ventilated area at room temperature.[5]

Synthetic Utility and Key Transformations

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the secondary amine and the ethyl ester. This dual reactivity allows for the construction of a wide array of derivatives.

Key Reactions:

-

N-Substitution: The secondary amine is a versatile handle for introducing substituents. Common transformations include:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

-

Ester Modification: The ethyl ester can be transformed into other functional groups:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) to yield the corresponding carboxylic acid.

-

Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents, to form amides.

-

Reduction: Conversion to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Caption: Synthetic pathways from the core scaffold.

Experimental Protocol: Synthesis of N-Acyl Piperidine Derivative

This protocol details a standard procedure for the acylation of the piperidine nitrogen, a key step in the synthesis of many active pharmaceutical ingredients (APIs).[11]

Objective: To synthesize (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate.[11][12]

Materials:

-

(S)-Ethyl piperidine-3-carboxylate (1.0 equiv)

-

2-Thiopheneacetic acid (1.1 equiv)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 equiv)

-

Ethyl acetate (anhydrous)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-thiopheneacetic acid, DCC, and DMAP.

-

Solvent Addition: Add anhydrous ethyl acetate to dissolve the reagents.

-

Nucleophile Addition: Add (S)-Ethyl piperidine-3-carboxylate to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 12 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Rationale for Choices:

-

DCC/DMAP: This is a classic and effective coupling system for forming amide bonds from carboxylic acids and amines. DCC activates the carboxylic acid, and DMAP catalyzes the reaction.

-

Anhydrous Solvent: Ethyl acetate is chosen for its ability to dissolve the reactants and its relatively low boiling point for easy removal. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid.

-

Aqueous Workup: The acid and base washes are performed to remove any unreacted starting materials and catalytic residues, ensuring a purer final product.

Case Studies in Drug Development

The true value of this compound is demonstrated by its incorporation into a range of therapeutic agents. It serves as a key reactant for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and human tryptase, as well as serotonin and noradrenaline reuptake inhibitors.[10]

Case Study: Immunopotentiating Agent

An important application is in the synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, an immunopotentiating agent developed by Elanco Animal Health.[12][13] This compound is designed to stimulate immune cells and is useful for preventing infectious diseases.[11][12]

The synthesis directly couples 2-thiopheneacetyl chloride with the resolved (S)-ethyl nipecotate.[13] The stereochemistry at the C3 position is critical for the molecule's biological activity, highlighting the importance of starting with an enantiomerically pure building block.

Caption: Synthesis of an immunopotentiating agent.

Future Perspectives

The demand for enantiomerically pure compounds in drug discovery remains high, ensuring the continued relevance of chiral building blocks like this compound. Its application is expanding into new and complex molecular architectures. As synthetic methodologies advance, particularly in asymmetric synthesis and catalytic reactions, the ability to efficiently produce and derivatize such chiral scaffolds will be paramount.[6][14] The versatility and proven track record of this compound solidify its position as an essential tool in the medicinal chemist's arsenal for developing the next generation of targeted, effective, and safe pharmaceuticals.

References

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

-

Shintani, R., & Fu, G. C. (2003). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Sun, X., et al. (2013). Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Scientific.net. Available at: [Link]

-

Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. (2002). ResearchGate. Available at: [Link]

-

Momose, T., et al. (n.d.). Application of chiral building blocks to the synthesis of drugs. Available at: [Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. (2020). ChemMedChem. Available at: [Link]

-

Sun, X., et al. (2013). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]

-

Aytac, S. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Available at: [Link]

-

Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

What is Ethyl Piperidine-3-Carboxylate - Properties & Specifications. (n.d.). Available at: [Link]

-

Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2. (n.d.). PubChem. Available at: [Link]

-

(S)-3-PIPERIDINECARBOXYLIC ACID ETHYL ESTER D-TARTRATE. (2024). ChemBK. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. What is Ethyl Piperidine-3-Carboxylate - Properties & Specifications [chemheterocycles.com]

- 8. chembk.com [chembk.com]

- 9. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate | Scientific.Net [scientific.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for (S)-Ethyl piperidine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-Ethyl piperidine-3-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a multitude of pharmacologically active compounds. As with any reactive chemical intermediate, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and field-proven insights.

Compound Profile and Hazard Identification

This compound is the hydrochloride salt of the ethyl ester of (S)-nipecotic acid. The hydrochloride form generally presents as a solid, which can mitigate some of the hazards associated with volatile liquids. However, it is crucial to recognize that as a hydrochloride salt of an amine, it can be acidic and may release hydrogen chloride gas upon thermal decomposition.

Synonyms: (S)-3-Piperidinecarboxylic acid ethyl ester hydrochloride, (S)-Ethyl nipecotate hydrochloride[1].

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ · HCl | Inferred |

| Molecular Weight | 193.67 g/mol | Inferred |

| Appearance | Likely a white to off-white solid | Inferred from similar hydrochloride salts |

| Solubility | Expected to be soluble in water. | [2] |

| Melting Point | Not available. The free base is a liquid. | [1] |

| Boiling Point | Not applicable (decomposes). The free base boils at 102-104 °C/7 mmHg. | [3] |

| Flash Point | The free base has a flash point of 76.7 °C. The hydrochloride salt is not expected to be flammable in its solid form. | [1] |

GHS Hazard Classification (Inferred)

Based on data for the parent compound and similar structures, the following GHS classifications should be considered:

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A - Causes serious eye damage or irritation.[1][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[5]

-

Acute Toxicity (Oral): While data for the specific ester is unavailable, piperidine hydrochloride is classified as toxic if swallowed.[2][6]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[5]

-

H301: Toxic if swallowed.[6]

Prudent Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should govern all handling procedures. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory. For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of airborne dust particles.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is not a one-size-fits-all approach. It requires a risk-based assessment of the specific experimental procedure.

Caption: Figure 1: PPE Selection Workflow

Core PPE Requirements:

-

Eye Protection: Chemical safety goggles with side shields are the minimum requirement.[7] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[8] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-retardant lab coat should be worn and kept fastened.[9]

-

Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, in the event of a large spill or inadequate ventilation, a respirator with a particulate filter (N95 or higher) may be necessary.[10]

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acids.[2] Contact with strong bases will liberate the free piperidine, which is a flammable and corrosive liquid.

-

Hygroscopicity: While specific data is unavailable, many hydrochloride salts are hygroscopic. Storage in a desiccator may be advisable.

Accidental Release and Emergency Procedures

A well-defined emergency plan is a cornerstone of laboratory safety. All personnel should be familiar with the location of safety equipment, including emergency showers, eyewash stations, and spill kits.

Spill Response Protocol

The appropriate response to a spill depends on its scale and the immediate hazards.

Caption: Figure 2: Spill Response Protocol

Detailed Spill Cleanup Steps:

-

Alert and Evacuate: Immediately alert personnel in the vicinity and, for large spills, evacuate the area.[11]

-

Control Ignition Sources: Although the hydrochloride salt is a solid, the parent compound is a combustible liquid. It is good practice to remove all ignition sources.[8]

-

Containment: For solid spills, prevent the dust from becoming airborne. For solutions, create a dike around the spill using an inert absorbent material.[12]

-

Cleanup:

-

Solid Spills: Carefully sweep the material to avoid creating dust and place it into a clearly labeled, sealed container for hazardous waste disposal.[10]

-

Solution Spills: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[13] Work from the outside of the spill inwards to minimize spreading.[14]

-

-

Decontamination: Clean the spill area thoroughly with soap and water.[12]

-

Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[15]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Firefighting Measures

While the hydrochloride salt is not highly flammable, it can decompose in a fire to produce toxic and corrosive fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.[10]

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[13]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

-

Chemical Waste: Collect all chemical waste in appropriately labeled, sealed containers. Consult with your institution's environmental health and safety department for specific disposal procedures.[15]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and by rigorously adhering to the safety protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. A proactive safety culture, built on the pillars of risk assessment, proper training, and emergency preparedness, is the most critical reagent in any successful laboratory.

References

-

PubChem. CID 161290137.[Link]

-

Florida State University Emergency Management. Chemical Spills.[Link]

-

Carl ROTH. Safety Data Sheet for Piperidine.[Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures.[Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet for Piperidine.[Link]

-

PubChem. Ethyl (3S)-piperidine-3-carboxylate.[Link]

-

North Industrial Chemicals. Learn How to Handle Small Hydrochloric Acid Spills Safely.[Link]

-

Fisher Scientific. Safety Data Sheet for 3-Carbethoxy-4-piperidone hydrochloride.[Link]

-

Penta chemicals. Safety Data Sheet for Piperidine.[Link]

-

GOV.UK. What to do in a chemical emergency.[Link]

-

Clarkson University. Chemical Spill Procedures.[Link]

-

Sdfine. GHS Safety Data Sheet for 1-(2-chloroethyl)piperidine hydrochloride.[Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet for 1-Ethyl-3-hydroxypiperidine.[Link]

Sources

- 1. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl (3S)-piperidine-3-carboxylate | 37675-18-6 [chemicalbook.com]

- 4. Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. nj.gov [nj.gov]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. gov.uk [gov.uk]

- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 13. carlroth.com [carlroth.com]

- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Optimal Storage of (S)-Ethyl piperidine-3-carboxylate hydrochloride

Executive Summary